REACTION_CXSMILES
|
N1[CH:6]=[CH:5][CH:4]=[C:3]([CH3:7])[CH:2]=1.Cl.[OH-:9].[Na+]>>[CH2:2]([C:3]1[C:7](=[O:9])[CH2:6][CH2:5][CH:4]=1)[CH2:2][CH2:3][CH2:4][CH3:5] |f:2.3|
|
Name
|
|
Quantity
|
7.42 g
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In accordance with Example 6, the reaction
|
Type
|
ADDITION
|
Details
|
addition
|
Type
|
ADDITION
|
Details
|
After the dropping addition
|
Type
|
TEMPERATURE
|
Details
|
under heating at the same temperature
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCC)C=1C(CCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 65.2 g | |
YIELD: PERCENTYIELD | 80.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |